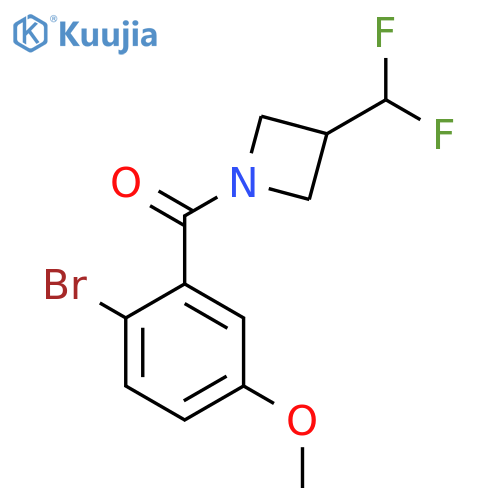

Cas no 2309536-80-7 (1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine)

2309536-80-7 structure

商品名:1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine

CAS番号:2309536-80-7

MF:C12H12BrF2NO2

メガワット:320.129989624023

CID:5339467

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine 化学的及び物理的性質

名前と識別子

-

- (2-bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

- (2-bromo-5-methoxyphenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone

- 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine

-

- インチ: 1S/C12H12BrF2NO2/c1-18-8-2-3-10(13)9(4-8)12(17)16-5-7(6-16)11(14)15/h2-4,7,11H,5-6H2,1H3

- InChIKey: WLCYEULBYLFZHE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1C(N1CC(C(F)F)C1)=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 311

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 29.5

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6554-5253-2μmol |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-5μmol |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-40mg |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 40mg |

$210.0 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-10μmol |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-30mg |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-2mg |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-100mg |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 100mg |

$372.0 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-50mg |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 50mg |

$240.0 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-75mg |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 75mg |

$312.0 | 2023-09-08 | ||

| Life Chemicals | F6554-5253-5mg |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |

2309536-80-7 | 5mg |

$103.5 | 2023-09-08 |

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

2309536-80-7 (1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬